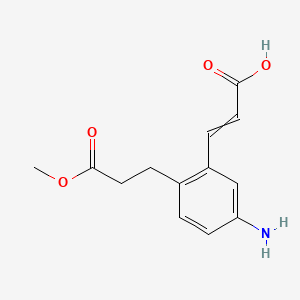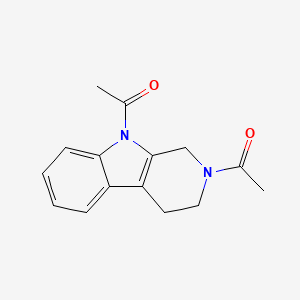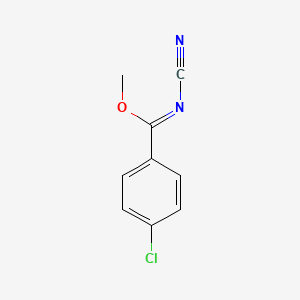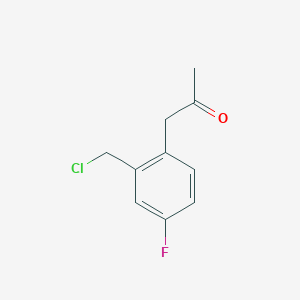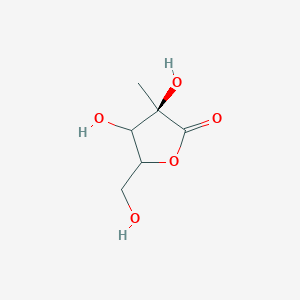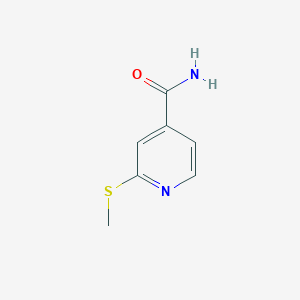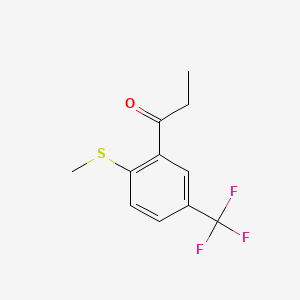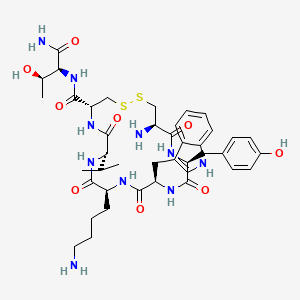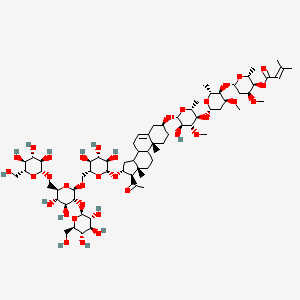
5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-: is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol . This compound is characterized by its unique structure, which includes a decene backbone with two triple bonds and four methyl groups at positions 2, 2, 9, and 9 . The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- typically involves the use of alkyne and alkene precursors. One common method includes the coupling of propargyl and vinyl derivatives under specific conditions . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alkanes or alkenes.
Substitution: The presence of triple bonds allows for substitution reactions, where halogens or other substituents can be introduced using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, organometallic reagents, inert atmosphere.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Halogenated derivatives, organometallic compounds.
科学研究应用
Chemistry: In chemistry, 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s reactivity makes it a valuable tool in biological research, particularly in the study of enzyme mechanisms and metabolic pathways. It can be used to probe the activity of specific enzymes or to create labeled compounds for imaging studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
作用机制
The mechanism of action of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
相似化合物的比较
- 2,2,9,9-Tetramethyldec-5-ene-3,7-diyne
- 2,2,7,7-Tetramethyl-3,5-octadiyne
Comparison: Compared to similar compounds, 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- stands out due to its specific arrangement of triple bonds and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .
属性
CAS 编号 |
102745-35-7 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
2,2,9,9-tetramethyldec-5-en-3,7-diyne |
InChI |
InChI=1S/C14H20/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,1-6H3 |
InChI 键 |
UUSGALMHPVDLPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C#CC=CC#CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



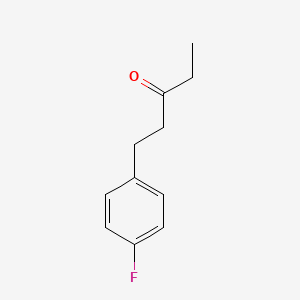
![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)

